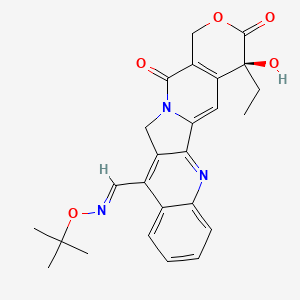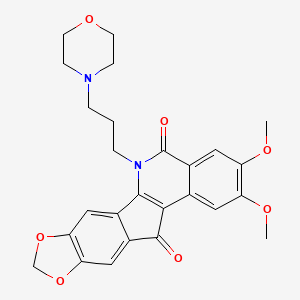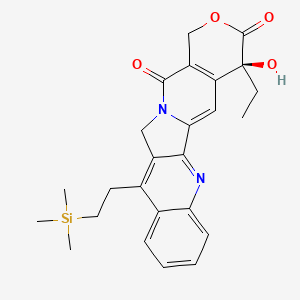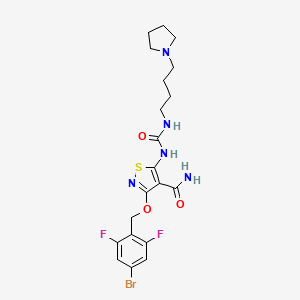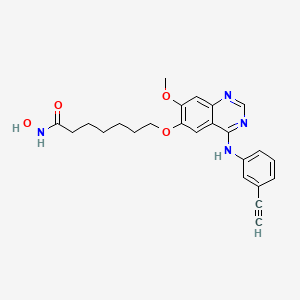
R-1530
概述
描述
RG-1530 是一种合成有机化合物,以其作为多激酶抑制剂的作用而闻名。 它对极性样激酶 4 具有高亲和力,使其成为癌症研究中具有重要意义的化合物,因为其具有抗增殖潜力 . 极性样激酶 4 在正常细胞中的表达水平非常低,但在癌细胞中可能上调,在那里它定位于中心体,对于控制中心体复制和有丝分裂进展至关重要 .
科学研究应用
RG-1530 具有广泛的科学研究应用,特别是在化学、生物学、医学和工业领域。 在化学中,它被用作工具化合物来研究激酶抑制及其对细胞过程的影响 . 在生物学和医学中,RG-1530 因其抑制极性样激酶 4 和参与细胞增殖和血管生成的其它激酶的能力而在癌症治疗中具有潜力 . 该化合物的抗增殖特性使其成为开发新的癌症治疗方法的候选药物。 在工业中,RG-1530 用于开发针对激酶相关疾病的药物 .
作用机制
RG-1530 通过抑制参与血管生成和细胞增殖的多种受体酪氨酸激酶发挥其作用。 RG-1530 的主要分子靶标包括血管内皮生长因子受体、血小板衍生生长因子受体和成纤维细胞生长因子受体 . 通过抑制这些激酶,RG-1530 扰乱促进血管生成和肿瘤生长的信号通路,从而导致癌细胞增殖和肿瘤进展减少 .
生化分析
Biochemical Properties
R-1530 interacts with several enzymes, proteins, and other biomolecules. It targets angiogenesis-related receptor tyrosine kinases, including FGFR1, PDGFRβ, and VEGFR2 . It also inhibits FLT1, KIT, PLK4, and RET . These interactions play a crucial role in the biochemical reactions involving this compound .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been found to delay mitosis, induce polyploidy, and block angiogenesis in cells . These effects influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . By inhibiting multiple kinases, this compound disrupts the signaling pathways that drive cell proliferation and angiogenesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound has demonstrated stability, with its effects on cellular function observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Significant tumor growth inhibition was demonstrated in a lung cancer xenograft model with a range of once daily, weekly, and twice-weekly doses of this compound . Tumor regression occurred in all models treated with the maximum tolerated daily dose .
Metabolic Pathways
Given its role as a multi-kinase inhibitor, it is likely that it interacts with various enzymes and cofactors in these pathways .
Transport and Distribution
After oral administration in nude mice, this compound showed good tissue penetration .
Subcellular Localization
Given its role as a multi-kinase inhibitor, it is likely that it is localized to the areas of the cell where these kinases are active .
准备方法
RG-1530 的合成路线和反应条件在现有文献中没有详细说明。 据悉,RG-1530 可从商业上获得,表明其合成已经针对工业生产进行了优化 . 制备方法可能涉及多个有机合成步骤,包括形成关键中间体和最终产物纯化。
化学反应分析
RG-1530 经历各种化学反应,主要集中在其作为激酶抑制剂的作用。 该化合物参与抑制反应,在这些反应中,它与参与血管生成的多种受体酪氨酸激酶相互作用,例如血管内皮生长因子受体、血小板衍生生长因子受体和成纤维细胞生长因子受体 . 从这些反应中形成的主要产物通常是这些激酶的抑制形式,导致血管生成和肿瘤生长减少。
相似化合物的比较
RG-1530 在对极性样激酶 4 的高亲和力和对多种受体酪氨酸激酶的广谱抑制方面是独特的 . 类似化合物包括其它多激酶抑制剂,如昆替沙坦、凡德他尼和维帕非司汀 . 这些化合物也靶向受体酪氨酸激酶,但可能对各种激酶具有不同的特异性和亲和力。 RG-1530 的独特性在于它对极性样激酶 4 的有效抑制,使其成为癌症研究和治疗中宝贵的工具 .
属性
IUPAC Name |
5-(2-chlorophenyl)-7-fluoro-8-methoxy-3-methyl-2,10-dihydropyrazolo[3,4-b][1,4]benzodiazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN4O/c1-9-16-18(24-23-9)21-14-8-15(25-2)13(20)7-11(14)17(22-16)10-5-3-4-6-12(10)19/h3-8H,1-2H3,(H2,21,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOVCGJXDGOGOCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN1)NC3=CC(=C(C=C3C(=N2)C4=CC=CC=C4Cl)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
882531-87-5 | |
| Record name | R-1530 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0882531875 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 882531-87-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | R-1530 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQJ55R5PPQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of R1530?
A1: R1530 exerts its antitumor activity through a dual mechanism:
- Disruption of Mitosis: R1530 interferes with tubulin polymerization and mitotic checkpoint function, leading to abortive mitosis, endoreduplication, and ultimately, polyploidy in cancer cells. [] This polyploidization makes cancer cells more vulnerable to apoptosis or senescence. [] Furthermore, R1530's effect on mitosis seems to be linked to the downregulation of the mitotic checkpoint kinase BubR1, potentially through the inhibition of PLK4. []
- Anti-angiogenic Effects: R1530 inhibits multiple receptor tyrosine kinases (RTKs) involved in angiogenesis, including VEGFR1, VEGFR2, VEGFR3, PDGFRβ, Flt-3, and FGFR1/2. [, , ] This multi-targeted approach effectively disrupts tumor vascularization, further hindering tumor growth and progression.
Q2: What preclinical data supports the use of R1530 as an anti-cancer agent?
A2: R1530 has demonstrated potent antitumor activity in various preclinical settings:
- In vitro studies: R1530 effectively inhibits the growth of a wide range of cancer cell lines. [, , ]
- Xenograft models: Oral administration of R1530 significantly inhibited tumor growth in human tumor xenograft models, including renal cell carcinoma [], prostate carcinoma [], and a rat prostatic adenocarcinoma model. [] Notably, R1530 demonstrated efficacy against both subcutaneous and orthotopic tumors, highlighting its potential in various tumor settings. []
- Combination therapies: Studies have explored the efficacy of R1530 in combination with other anticancer agents. For instance, combining R1530 with bevacizumab and peginterferon alfa-2a showed promising results in a renal cell carcinoma model. [] Similarly, combining R1530 with docetaxel and/or bevacizumab showed enhanced efficacy compared to monotherapies in a prostate carcinoma model. [] These findings suggest a potential for synergistic effects and improved therapeutic outcomes with combination therapies.
Q3: Are there any identified challenges or potential limitations associated with R1530 therapy?
A3: While preclinical data is promising, further research is necessary to fully understand the potential limitations of R1530, including:
Q4: What is the current developmental stage of R1530?
A: R1530 is currently undergoing Phase I clinical trials to evaluate its safety, dosage, and efficacy in humans. [, , ]
Q5: Could targeting PLK4 be a viable strategy for enhancing R1530's efficacy?
A: Research suggests that R1530 may downregulate the mitotic checkpoint kinase BubR1 through the inhibition of PLK4. [] Since BubR1 knockdown mimics the polyploidy-inducing effect of R1530, targeting PLK4 could be a potential strategy to enhance its antitumor activity. [] Further research is needed to explore this hypothesis and investigate the potential benefits and risks of specifically targeting PLK4 in conjunction with R1530 treatment.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![16,17-dimethoxy-21-[2-(methylamino)ethyl]-5,7-dioxa-11,21-diazapentacyclo[11.8.0.02,10.04,8.014,19]henicosa-1(13),2,4(8),9,11,14,16,18-octaen-20-one](/img/structure/B1684457.png)
